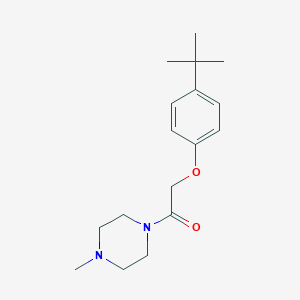
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether, also known as TBOA, is a compound that has been widely used in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the concentration of glutamate in the brain.
Mecanismo De Acción
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether is a non-competitive inhibitor of EAATs, which means that it binds to a site on the transporter that is distinct from the glutamate binding site. By inhibiting EAATs, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on the brain. Biochemically, this compound increases the concentration of glutamate in the synaptic cleft, which can lead to increased excitotoxicity and neuronal damage. Physiologically, this compound has been shown to induce seizures and epileptiform activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether in lab experiments is its high potency and specificity for EAATs. This compound has been shown to be a more potent inhibitor of EAATs than other commonly used inhibitors, such as DL-threo-beta-benzyloxyaspartate (this compound). However, one limitation of using this compound is its potential for inducing seizures and epileptiform activity, which can complicate data interpretation.
Direcciones Futuras
For research on 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether include investigating its potential therapeutic applications in neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to better understand the physiological and pathological roles of EAATs in the brain, and the potential implications of this compound-induced excitotoxicity.
Métodos De Síntesis
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether can be synthesized using a multi-step process involving the reaction of 4-tert-butylphenol with 4-methyl-1-piperazinecarboxylic acid, followed by the addition of an acid chloride and a base. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether has been used extensively in scientific research as a tool to study the role of EAATs in the brain. EAATs are responsible for regulating the concentration of glutamate, which is the primary excitatory neurotransmitter in the brain. This compound has been used to study the physiological and pathological roles of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)14-5-7-15(8-6-14)21-13-16(20)19-11-9-18(4)10-12-19/h5-8H,9-13H2,1-4H3 |
Clave InChI |
WGKOHXOQFVJDNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)






![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)

